molecular formula C18H20F2N2O3S B2648486 2,5-difluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide CAS No. 1172041-49-4

2,5-difluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Cat. No. B2648486
CAS RN: 1172041-49-4
M. Wt: 382.43
InChI Key: WSFGPRLVJIVBJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Physical And Chemical Properties Analysis

The molecular formula of this compound is C9H11F2NO3S and it has a molecular weight of 251.2503464 .

Scientific Research Applications

Phosphatidylinositol 3-Kinase Inhibitors for Pulmonary Conditions

One application involves its structural analogs, specifically phosphatidylinositol 3-kinase (PI3K) inhibitors, which have been evaluated for the treatment of idiopathic pulmonary fibrosis and cough. The inhibitors, including closely related compounds, show promise in preclinical studies and have progressed to phase I clinical trials (Norman, 2014).

Development of Novel Molecular Structures

Another area of application is in the synthesis and characterization of novel molecular structures, such as tetrahydro-diepoxybenzo[de]isoquinoline derivatives. These compounds, obtained through chemical reactions involving elements like fluorine and sulfur, demonstrate the potential for forming self-assembled dimers and 1D supramolecular chains, which could be of interest in material science and pharmaceuticals (Grudova et al., 2020).

Cognitive Enhancing Properties

Certain derivatives have been identified to possess cognitive-enhancing properties, potentially offering therapeutic benefits in disorders characterized by cognitive deficits, such as Alzheimer's disease and schizophrenia. This highlights the role of specific sulfonamide compounds in enhancing cholinergic function and improving cognitive performance in preclinical models (Hirst et al., 2006).

Anticancer Agents

Additionally, derivatives of this compound class have been synthesized and evaluated for their anticancer activity. The creation of novel tetrahydroquinoline derivatives bearing the sulfonamide moiety has led to the identification of compounds with potent in vitro antitumor activity, offering a new class of antitumor agents (Alqasoumi et al., 2010).

Synthesis of Fluorophores for Zinc(II) Detection

Research has also been directed towards the synthesis and characterization of fluorophores for Zinc(II) detection, which is crucial for studying intracellular Zn^2+ dynamics. Compounds structurally related to 2,5-difluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide have been shown to exhibit strong fluorescence upon binding with Zn^2+, indicating their utility in biochemical assays and imaging techniques (Kimber et al., 2001).

properties

IUPAC Name

2,5-difluoro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F2N2O3S/c1-25-10-9-22-8-2-3-13-4-6-15(12-17(13)22)21-26(23,24)18-11-14(19)5-7-16(18)20/h4-7,11-12,21H,2-3,8-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSFGPRLVJIVBJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1CCCC2=C1C=C(C=C2)NS(=O)(=O)C3=C(C=CC(=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F2N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-difluoro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.